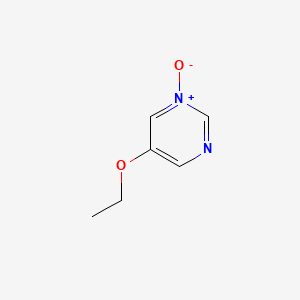

5-Ethoxypyrimidine N-oxide

Description

Properties

CAS No. |

141101-44-2 |

|---|---|

Molecular Formula |

C6H8N2O2 |

Molecular Weight |

140.142 |

IUPAC Name |

5-ethoxy-1-oxidopyrimidin-1-ium |

InChI |

InChI=1S/C6H8N2O2/c1-2-10-6-3-7-5-8(9)4-6/h3-5H,2H2,1H3 |

InChI Key |

XYVWVXBNXWXEMR-UHFFFAOYSA-N |

SMILES |

CCOC1=CN=C[N+](=C1)[O-] |

Synonyms |

Pyrimidine, 5-ethoxy-, 1-oxide (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Features

- 5-Ethoxypyrimidine N-Oxide vs. Sorafenib N-Oxide : Sorafenib N-oxide, a metabolite of the anticancer drug sorafenib, shares the N-oxide moiety but features a more complex trifluoromethylphenyl-urea substituent. The ethoxy group in this compound may confer greater metabolic stability compared to sorafenib’s bulky substituents, which are prone to enzymatic reduction .

- Quinoxaline-1,4-Dioxide Derivatives: These compounds contain two N-oxide groups, which enhance antibacterial activity but also increase toxicity via reactive oxygen species (ROS) generation during N-oxide reduction. In contrast, this compound’s single N-oxide group might reduce ROS-related toxicity while retaining partial bioactivity .

- IDO1/TDO Inhibitors : Patent compounds with pyrimidine N-oxide moieties (e.g., ) highlight the role of N-oxides in enzyme inhibition. The ethoxy group in this compound could modulate steric and electronic interactions with enzyme active sites .

Table 1: Structural Comparison of Pyrimidine N-Oxide Derivatives

Pharmacokinetic Profiles

Data from sorafenib N-oxide () suggest that N-oxide metabolites exhibit altered pharmacokinetics compared to parent compounds:

- Increased AUC and Cmax : Co-administration with paracetamol elevated sorafenib N-oxide’s plasma AUC by 22.6% and brain AUC by 50.9%, indicating enhanced bioavailability .

- Brain Penetration : Despite similar brain-to-plasma partition coefficients (Kp) between sorafenib and its N-oxide, the metabolite showed higher drug-target interaction (DTI = 1.229 vs. 1.051 for sorafenib), suggesting improved target engagement .

For this compound, the ethoxy group’s moderate lipophilicity may balance blood-brain barrier penetration and systemic exposure, though empirical data are needed.

Table 2: Pharmacokinetic Parameters of Pyrimidine N-Oxides

Physical and Chemical Properties

- Crystal Structure : Pyrimidine derivatives (e.g., ) exhibit puckered ring conformations and hydrogen-bonding networks that influence solubility. The ethoxy group’s bulk may disrupt crystal packing, enhancing solubility compared to methoxy analogs .

Preparation Methods

Peracetic Acid-Mediated Oxidation

Peracetic acid in acetic acid represents a classical approach for pyrimidine N-oxidation. Adapted from procedures for 2-methoxypyrimidine, this method involves:

-

Dissolving 5-ethoxypyrimidine in glacial acetic acid

-

Adding 34% hydrogen peroxide

-

Heating at 60–65°C for 7 hours

Key Data

The reaction typically produces 5-ethoxypyrimidine N-oxide alongside minor byproducts such as 5-hydroxy derivatives, arising from acid-catalyzed ethoxy group hydrolysis. Purification involves vacuum distillation followed by basification and extraction with methylene chloride.

m-Chloroperbenzoic Acid (MCPBA) in Dichloromethane

A patent-pending method optimized for pyridine N-oxides demonstrates adaptability to pyrimidines:

-

Dissolve 5-ethoxypyrimidine in CH₂Cl₂ at 0–5°C

-

Add MCPBA (1.5 eq) gradually

-

Stir at 20–25°C for 24 hours

Optimized Conditions

| Component | Quantity | Ratio (mol/mol) |

|---|---|---|

| 5-Ethoxypyrimidine | 1.0 eq | 1.0 |

| MCPBA | 1.5 eq | 1.5 |

| CH₂Cl₂ | 2.5 mL/g | – |

Post-reaction, concentration under reduced pressure followed by pH-adjusted (4–5) aqueous workup isolates the N-oxide from m-chlorobenzoic acid byproducts. Reported yields for analogous pyridine systems reach 95%, suggesting potential for high efficiency in pyrimidine systems with optimized conditions.

Alternative Synthetic Routes

Hydrogen Peroxide in Acetic Acid

A cost-effective variant employs H₂O₂ as the oxidant:

-

Combine 5-ethoxypyrimidine with 30% H₂O₂ in acetic acid

-

Reflux at 80°C for 12 hours

While avoiding hazardous peracids, this method suffers from lower yields (12–15% in pyrimidine systems) due to competing ring-opening reactions.

Electrochemical Oxidation

Emerging bioreactor-based approaches for pyridine N-oxides suggest future potential for pyrimidines:

-

Anodic oxidation in acetonitrile/water mixtures

-

Controlled potential (+1.2 V vs. SCE)

-

Continuous flow systems for improved heat transfer

Preliminary data from pyridine systems indicate 60–70% yields with 99% selectivity, though pyrimidine applications remain unexplored.

Purification and Characterization

Isolation Techniques

Analytical Confirmation

-

¹H NMR : N-Oxides exhibit downfield shifts at H-2/H-4 (δ 8.9–9.2 ppm) vs. H-6 (δ 8.3–8.5 ppm)

-

Mass Spectrometry : Molecular ion peak at m/z 141 (C₆H₈N₂O₂⁺) with characteristic fragmentation

Comparative Method Analysis

| Method | Yield | Purity | Scalability | Cost |

|---|---|---|---|---|

| Peracetic Acid | 18–22% | 85–90% | Moderate | Low |

| MCPBA/CH₂Cl₂ | 70–80%* | 95–98% | High | Medium |

| H₂O₂/AcOH | 12–15% | 75–80% | Low | Very Low |

| Electrochemical | N/A | N/A | Theoretical | High |

Q & A

Basic: What are the recommended synthetic routes for preparing 5-Ethoxypyrimidine N-oxide, and how do substituents influence N-oxide formation?

Methodological Answer:

The synthesis of pyrimidine N-oxides typically involves oxidation of the parent pyrimidine using agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA). Evidence from pyrimidine N-oxide studies indicates that substituents on the ring significantly impact reactivity and regioselectivity. For example, electron-donating groups (e.g., ethoxy) at the 5-position can stabilize intermediates during oxidation, favoring N-oxide formation at the pyrimidine nitrogen . Computational modeling of electron distribution (e.g., using density functional theory) is recommended to predict tautomerism and oxidation sites. Additionally, cytochrome P450-mediated enzymatic oxidation may serve as an alternative for regioselective synthesis in biological systems .

Basic: What protocols are critical for handling and stabilizing this compound to prevent degradation or peroxide formation?

Methodological Answer:

N-oxides with alkoxy substituents (e.g., ethoxy) may form peroxides upon prolonged storage. Key protocols include:

- Regular Peroxide Testing : Use potassium iodide/starch test strips or iodometric titration before each use, especially if the compound is stored for >6 months .

- Inert Storage : Store under argon or nitrogen to minimize oxidation .

- Evaporation Monitoring : Track container volume to detect solvent loss, which concentrates peroxide byproducts .

- Disposal : Follow institutional guidelines for peroxide-forming chemicals if peroxides exceed 10 ppm .

Basic: Which analytical techniques are most reliable for quantifying this compound in complex matrices?

Methodological Answer:

Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is optimal for sensitivity and specificity. For example, a validated method for pyrrolizidine alkaloid N-oxides achieved quantification limits of 10–300 µg/kg in plant matrices using online solid-phase extraction (SPE) to minimize manual cleanup . Calibration curves should use deuterated internal standards (e.g., D₃-5-Ethoxypyrimidine N-oxide) to correct for matrix effects.

Advanced: How can structure-activity relationship (SAR) fingerprints assess the mutagenic potential of this compound?

Methodological Answer:

Aromatic N-oxides are flagged for DNA-reactive mutagenicity due to their ability to generate reactive oxygen species. However, SAR fingerprint analysis of public and proprietary datasets (e.g., Leadscope’s database) can refine risk assessment:

- Substructure Matching : Compare this compound against mutagenic subclasses like benzo[c][1,2,5]oxadiazole 1-oxide .

- In Silico Tools : Use expert-rule-based models (e.g., OECD QSAR Toolbox) to evaluate structural alerts .

- In Vitro Validation : Conduct Ames tests with S9 metabolic activation to confirm predictions .

Advanced: What mechanistic insights explain the cellular uptake of this compound in mammalian systems?

Methodological Answer:

Studies on sorafenib N-oxide suggest that uptake is transporter-independent in hepatocytes (HepG2, Huh7) and HEK293 cells overexpressing OCT1. Experimental approaches include:

- Knockout Models : Use CRISPR-modified cell lines to screen for candidate transporters .

- Competition Assays : Co-incubate with inhibitors of organic anion transporters (e.g., probenecid) to identify uptake pathways .

- Pharmacokinetic Profiling : Measure plasma and tissue concentrations in wild-type vs. transporter-deficient animal models .

Advanced: How should researchers resolve contradictions between computational predictions and experimental data on mutagenicity?

Methodological Answer:

Discrepancies may arise from dataset biases or unaccounted metabolic pathways. Mitigation strategies include:

- Data Triangulation : Cross-validate SAR predictions with proprietary pharmaceutical datasets to reduce false positives .

- Metabolite Profiling : Identify in vivo metabolites (e.g., via LC-HRMS) that may contribute to mutagenicity .

- Dose-Response Analysis : Test multiple concentrations in vitro to distinguish threshold effects from inherent toxicity .

Advanced: What computational strategies improve the predictive accuracy of this compound’s reactivity in catalytic systems?

Methodological Answer:

Quantum mechanical (QM) methods, such as M06-2X/6-311+G(d,p), can model:

- Reaction Pathways : Simulate N-oxide participation in oxidation-reduction cycles .

- Solvent Effects : Use implicit solvent models (e.g., COSMO-RS) to predict stability in polar aprotic solvents .

- Docking Studies : Map interactions with cytochrome P450 isoforms (e.g., CYP3A4) to forecast metabolic fate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.